molecular formula C11H17NO4 B13918355 Tert-butyl cis-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate

Tert-butyl cis-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate

Cat. No.: B13918355
M. Wt: 227.26 g/mol
InChI Key: WRKUIFISUJIKIJ-SFYZADRCSA-N
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Description

rel-1,1-Dimethylethyl (1R,6R)-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate is a complex organic compound known for its unique bicyclic structure. This compound is often used in various scientific research applications due to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-1,1-Dimethylethyl (1R,6R)-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the bicyclic structure through cyclization reactions, followed by functional group modifications to introduce the desired substituents. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to monitor and control reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

rel-1,1-Dimethylethyl (1R,6R)-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Scientific Research Applications

rel-1,1-Dimethylethyl (1R,6R)-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate is utilized in various scientific research fields, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rel-1,1-Dimethylethyl (1R,6R)-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to rel-1,1-Dimethylethyl (1R,6R)-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate include:

Uniqueness

What sets rel-1,1-Dimethylethyl (1R,6R)-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate apart from similar compounds is its specific functional groups and the resulting chemical reactivity. These unique features make it particularly valuable in certain synthetic and research applications .

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

tert-butyl (1R,6R)-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-5-4-7-8(6-12)15-9(7)13/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1

InChI Key

WRKUIFISUJIKIJ-SFYZADRCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)OC2=O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)OC2=O

Origin of Product

United States

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